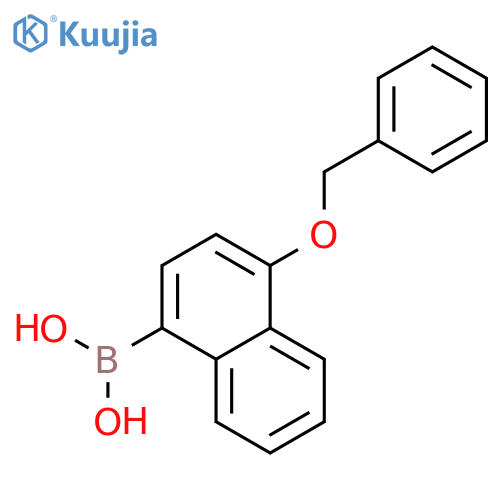

Cas no 183170-90-3 (1-benzyloxynaphthalene-4-boronic acid)

1-benzyloxynaphthalene-4-boronic acid 化学的及び物理的性質

名前と識別子

-

- 1-benzyloxynaphthalene-4-boronic acid

- AKOS004114795

- (4-phenylmethoxynaphthalen-1-yl)boronic Acid

- SCHEMBL5833209

- 4-(Benzyloxy)naphthalene-1-boronic Acid

- MFCD08701761

- DS-021504

- CS-0173813

- 4-(benzyloxy)naphthalen-1-ylboronic acid

- [4-(benzyloxy)naphthalen-1-yl]boronic acid

- SY317272

- E90160

- (4-(benzyloxy)naphthalen-1-yl)boronicacid

- 183170-90-3

- (4-(benzyloxy)naphthalen-1-yl)boronic acid

-

- MDL: MFCD08701761

- インチ: InChI=1S/C17H15BO3/c19-18(20)16-10-11-17(15-9-5-4-8-14(15)16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2

- InChIKey: HTNWPEUXFDDPFM-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)B(O)O

計算された属性

- せいみつぶんしりょう: 278.1114245g/mol

- どういたいしつりょう: 278.1114245g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7Ų

1-benzyloxynaphthalene-4-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB515547-5 g |

1-Benzyloxynaphthalene-4-boronic acid |

183170-90-3 | 5g |

€603.30 | 2023-04-18 | ||

| Aaron | AR00AOKM-5g |

1-Benzyloxynaphthalene-4-boronic acid |

183170-90-3 | 95% | 5g |

$444.00 | 2025-02-12 | |

| Ambeed | A1142363-5g |

(4-(Benzyloxy)naphthalen-1-yl)boronic acid |

183170-90-3 | 98% | 5g |

$492.0 | 2024-08-03 | |

| abcr | AB515547-10g |

1-Benzyloxynaphthalene-4-boronic acid; . |

183170-90-3 | 10g |

€925.40 | 2025-03-19 | ||

| A2B Chem LLC | AE97306-25g |

1-benzyloxynaphthalene-4-boronic acid |

183170-90-3 | 95% | 25g |

$1272.00 | 2024-04-20 | |

| abcr | AB515547-1 g |

1-Benzyloxynaphthalene-4-boronic acid |

183170-90-3 | 1g |

€204.20 | 2023-04-18 | ||

| Chemenu | CM537476-5g |

(4-(Benzyloxy)naphthalen-1-yl)boronic acid |

183170-90-3 | 95%+ | 5g |

$491 | 2023-01-03 | |

| abcr | AB515547-5g |

1-Benzyloxynaphthalene-4-boronic acid; . |

183170-90-3 | 5g |

€567.00 | 2025-03-19 | ||

| A2B Chem LLC | AE97306-100g |

1-benzyloxynaphthalene-4-boronic acid |

183170-90-3 | 95% | 100g |

$3492.00 | 2024-04-20 | |

| A2B Chem LLC | AE97306-500mg |

1-benzyloxynaphthalene-4-boronic acid |

183170-90-3 | 97% | 500mg |

$121.00 | 2024-01-02 |

1-benzyloxynaphthalene-4-boronic acid 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

2. Book reviews

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

1-benzyloxynaphthalene-4-boronic acidに関する追加情報

Recent Advances in the Application of 1-Benzyloxynaphthalene-4-boronic Acid (CAS: 183170-90-3) in Chemical Biology and Pharmaceutical Research

1-Benzyloxynaphthalene-4-boronic acid (CAS: 183170-90-3) has emerged as a versatile compound in chemical biology and pharmaceutical research due to its unique structural and functional properties. This boronic acid derivative is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and bioactive compounds. Recent studies have highlighted its potential in drug discovery, targeted therapy, and diagnostic applications, making it a compound of significant interest in the scientific community.

One of the key areas of research involving 1-benzyloxynaphthalene-4-boronic acid is its application in the development of proteasome inhibitors. Proteasomes play a critical role in protein degradation and are implicated in various diseases, including cancer and neurodegenerative disorders. Researchers have utilized this boronic acid derivative to design and synthesize novel inhibitors that selectively target the proteasome's chymotrypsin-like activity. These inhibitors have shown promising results in preclinical studies, demonstrating enhanced efficacy and reduced off-target effects compared to existing therapies.

In addition to its role in proteasome inhibition, 1-benzyloxynaphthalene-4-boronic acid has been explored for its utility in carbohydrate recognition and sensing. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them ideal for detecting and quantifying sugars and glycoproteins. Recent advancements have leveraged this property to develop fluorescent sensors and biosensors for glucose monitoring, which could revolutionize diabetes management. The compound's stability and reactivity under physiological conditions further enhance its suitability for such applications.

Another exciting development is the use of 1-benzyloxynaphthalene-4-boronic acid in the synthesis of boron-containing drugs. Boron's unique properties, such as its ability to form stable covalent bonds with biological targets, have led to the development of boron-based therapeutics. Researchers have incorporated this boronic acid derivative into drug candidates for treating infections, inflammation, and cancer. For instance, its incorporation into antibiotic scaffolds has resulted in compounds with improved bioavailability and resistance profiles, addressing some of the challenges posed by multidrug-resistant pathogens.

Recent studies have also investigated the compound's potential in targeted drug delivery systems. By conjugating 1-benzyloxynaphthalene-4-boronic acid with nanoparticles or polymers, scientists have developed carriers that can selectively deliver therapeutic agents to specific tissues or cells. This approach minimizes systemic toxicity and enhances therapeutic outcomes, particularly in oncology. Preliminary results from in vivo studies are encouraging, with improved tumor targeting and reduced side effects observed in animal models.

Despite these advancements, challenges remain in the widespread application of 1-benzyloxynaphthalene-4-boronic acid. Issues such as solubility, stability in aqueous environments, and potential toxicity need to be addressed through further research. However, ongoing studies are focused on optimizing the compound's properties through structural modifications and formulation strategies. For example, the development of prodrugs and nanoformulations has shown promise in overcoming some of these limitations.

In conclusion, 1-benzyloxynaphthalene-4-boronic acid (CAS: 183170-90-3) represents a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from proteasome inhibition to targeted drug delivery, underscore its potential to address unmet medical needs. As research continues to uncover new uses and refine existing applications, this compound is poised to play an increasingly important role in the development of next-generation therapeutics and diagnostics. Future studies should focus on addressing current limitations and exploring novel applications to fully realize its potential.

183170-90-3 (1-benzyloxynaphthalene-4-boronic acid) 関連製品

- 152915-83-8(6-Benzyloxynaphthalene-2-boronic Acid)

- 146631-00-7(p-Benzyloxyphenylboronic Acid)

- 397843-61-7(4-(Phenoxymethyl)phenylboronic Acid)

- 2034464-93-0(3-(3-chlorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide)

- 124167-43-7(4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside)

- 37576-04-8(1-(3-Chloro-propoxy)-2-nitro-benzene)

- 2680585-48-0(2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid)

- 2411310-12-6(2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide)

- 865591-09-9(N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1223774-21-7(3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione)